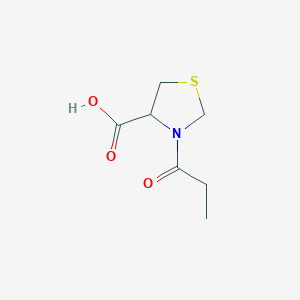

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-propanoyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPJCLHVMRYOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CSCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid Derivatives: A Technical Guide

Introduction and Structural Dynamics

Thiazolidine-4-carboxylic acid derivatives, particularly those with N-acyl substitutions, are critical scaffolds in medicinal chemistry, exhibiting potent antioxidant, antibacterial, and anticancer properties (1)[1]. The N-acylation of the thiazolidine ring, such as the addition of a propanoyl group to form 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, fundamentally alters the molecule's conformational dynamics[2].

A defining structural feature of this compound is the restricted rotation around the N3–C(carbonyl) amide bond. Because the nitrogen lone pair is delocalized into the propanoyl carbonyl π -system, the C–N bond acquires partial double-bond character. This restriction traps the molecule in two distinct, slowly interconverting conformational states (cis and trans rotamers) at room temperature (). For the analytical scientist, this phenomenon is critical: it causes a doubling of signals in Nuclear Magnetic Resonance (NMR) spectra, which can easily be misdiagnosed as chemical contamination.

The Self-Validating Analytical Workflow

To ensure absolute structural confidence, we employ a self-validating orthogonal workflow. High-resolution mass spectrometry (HRMS) establishes the exact molecular formula. FT-IR confirms the presence of distinct functional groups (differentiating the carboxylic acid from the tertiary amide). Finally, multinuclear NMR maps the exact atomic connectivity, while Variable-Temperature (VT) NMR confirms the dynamic rotameric states. If the NMR signal doubling coalesces upon heating, the purity of the sample is internally validated against the HRMS data.

Self-validating analytical workflow for spectroscopic characterization of thiazolidine derivatives.

Experimental Methodologies

High-Resolution Multinuclear NMR Protocol

-

Sample Preparation : Weigh 15–20 mg of the purified 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrument Tuning : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO, and shim the magnet (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.

-

1D Acquisition : Acquire the 1 H spectrum with 16–32 transients, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s. Acquire the 13 C spectrum with a minimum of 1024 transients, using proton decoupling (WALTZ-16).

-

Variable Temperature (VT) Analysis : To validate that signal doubling is due to rotamers, gradually increase the probe temperature from 298 K to 353 K.

-

Causality : Heating increases the kinetic energy of the molecules, overcoming the rotational barrier of the partial double bond. Coalescence of the doubled signals at higher temperatures definitively proves the presence of rotamers rather than chemical impurities, closing the self-validation loop.

-

Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Background Collection : Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

-

Sample Application : Place 2–5 mg of the neat solid compound directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch slips, ensuring optimal optical contact.

-

Causality : Solid-state ATR is chosen over solution-phase IR (e.g., KBr pellets) because it prevents solvent masking in the critical carbonyl region (1600–1800 cm −1 ) and preserves the native hydrogen-bonding network of the solid Active Pharmaceutical Ingredient (API)[4].

-

-

Data Acquisition : Acquire the sample spectrum with 32 scans. Apply baseline correction and an atmospheric compensation algorithm to remove residual CO 2 and H 2 O vapor signals.

Quantitative Spectroscopic Data Summaries

Table 1: Representative 1 H and 13 C NMR Chemical Shifts Note: Ranges account for the presence of major and minor rotamers.

| Position | 1 H Chemical Shift (ppm) | Multiplicity & Coupling | 13 C Chemical Shift (ppm) | Assignment Notes |

| C2 | 4.45 – 4.75 | d, J ≈ 9.0 Hz (AB system) | 48.5 – 50.2 | Diastereotopic protons; doubled due to rotamers |

| C4 | 4.80 – 5.10 | dd, J ≈ 7.5, 4.0 Hz | 59.5 – 61.0 | Chiral center adjacent to S and N |

| C5 | 3.15 – 3.45 | m (complex) | 32.0 – 34.5 | Adjacent to sulfur; diastereotopic |

| N-C=O | - | - | 172.5 – 174.0 | Propanoyl amide carbonyl |

| CH 2 (Prop) | 2.25 – 2.45 | q, J ≈ 7.5 Hz | 26.5 – 28.0 | Propanoyl methylene |

| CH 3 (Prop) | 1.05 – 1.15 | t, J ≈ 7.5 Hz | 8.5 – 9.5 | Propanoyl methyl |

| COOH | 12.50 – 13.00 | br s | 171.0 – 172.5 | Carboxylic acid carbonyl |

Table 2: Diagnostic FT-IR Vibrational Modes

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Correlation |

| 3300 – 2500 | Broad, Strong | O-H stretch | Carboxylic acid (hydrogen-bonded) |

| 2980 – 2850 | Weak | C-H stretch | Aliphatic ring and propanoyl chain |

| 1725 – 1740 | Strong | C=O stretch | Carboxylic acid carbonyl |

| 1620 – 1650 | Strong | C=O stretch | Tertiary amide (propanoyl group) |

| 1410 – 1430 | Medium | C-N stretch | Amide bond |

| 1210 – 1250 | Medium | C-O stretch | Carboxylic acid |

References

- Source: Taylor & Francis (Green Chemistry Letters and Reviews)

- Title: Amino acid/zwitterion equilibria 11: vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids Source: Canadian Science Publishing URL

- Title: Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach Source: Comptes Rendus de l'Académie des Sciences URL

Sources

Pharmacokinetic profiling of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid

An In-Depth Technical Guide: Pharmacokinetic Profiling of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid

Introduction: Charting the Course for a Novel Thiazolidine Derivative

The thiazolidine core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with diverse biological activities, including antidiabetic and anticancer properties.[1][2][3] 3-propanoyl-1,3-thiazolidine-4-carboxylic acid represents a specific derivative within this class, potentially engineered to optimize target engagement or modulate physicochemical properties.[4][5] However, promising in vitro potency is often nullified by a suboptimal pharmacokinetic (PK) profile. A compound is of little therapeutic value if it cannot reach its target in sufficient concentration and for an adequate duration.

Therefore, a rigorous and early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkbox but a cornerstone of a successful drug discovery program.[6][7][8] Understanding the PK profile allows for the early identification of liabilities, guides chemical optimization, and builds the foundation for predicting human pharmacokinetics.[9][10][11]

This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that the data generated is not just a collection of numbers, but a coherent narrative that informs critical project decisions.

Part 1: Foundational Physicochemical & In Vitro ADME Assessment

The journey of a drug through the body is governed by its intrinsic physicochemical properties and its interactions with biological systems. In vitro ADME assays serve as the first critical step, offering a controlled environment to dissect these complex interactions and predict in vivo behavior.[6][12][13]

The Starting Point: Physicochemical Characterization

-

Aqueous Solubility: Determines the dissolution rate and maximum concentration achievable in the gut, impacting oral absorption.

-

Lipophilicity (LogD at pH 7.4): Influences membrane permeability, plasma protein binding, and metabolic clearance. A delicate balance is required; high lipophilicity can improve absorption but may also increase metabolic liability and non-specific binding.

Absorption: Will the Compound Cross the Intestinal Barrier?

For an orally administered drug, traversing the intestinal epithelium is the first major hurdle.[14] The Caco-2 permeability assay is the industry gold standard for predicting this process in vitro.[14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[15][16]

This protocol determines the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[1][15]

-

Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.[17]

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 300 Ω·cm², which confirms the integrity of the tight junctions.[16][18]

-

Dosing Solution Preparation: Prepare a dosing solution of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Permeability Measurement (Apical to Basolateral - A→B):

-

Add the dosing solution to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking (50 rpm).[18]

-

Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

-

At the end of the incubation, take a sample from the apical chamber.

-

-

Permeability Measurement (Basolateral to Apical - B→A):

-

Simultaneously, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.[15]

-

-

Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[15]

-

Data Analysis:

-

Calculate the Papp value for each direction using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation (mass/time).

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

-

An ER > 2 suggests the compound is a substrate of efflux transporters.[1]

-

| Parameter | Hypothetical Result | Interpretation |

| Papp (A→B) | 15 x 10⁻⁶ cm/s | High Permeability (likely good absorption)[16] |

| Papp (B→A) | 18 x 10⁻⁶ cm/s | - |

| Efflux Ratio | 1.2 | Not a significant substrate of efflux transporters |

| Recovery (%) | 95% | Good stability and low binding to the apparatus |

Distribution: How Much Drug is Free to Act?

Once absorbed into the bloodstream, a drug can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[19][20] Therefore, determining the plasma protein binding (PPB) is critical for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[19][21]

-

Preparation: Spike 3-propanoyl-1,3-thiazolidine-4-carboxylic acid into plasma (human, rat, mouse) to a final concentration (e.g., 1 µM).

-

Dialysis: Add the plasma sample to one chamber of a RED device insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff that retains proteins but allows the small molecule to pass.[21]

-

Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.[19][22]

-

Sampling: After incubation, collect aliquots from both the plasma and PBS chambers.

-

Matrix Matching & Extraction: Add an equal volume of blank plasma to the PBS sample and an equal volume of PBS to the plasma sample. This "matrix matching" ensures that any matrix effects during analysis are equivalent for both samples.[19] Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant from both chambers by LC-MS/MS.

-

Calculation:

-

Fraction Unbound (fu) = [Concentration in PBS Chamber] / [Concentration in Plasma Chamber]

-

% Bound = (1 - fu) * 100

-

| Species | Hypothetical % Bound | Interpretation |

| Human | 85% | Moderately Bound |

| Rat | 78% | Moderately Bound |

| Mouse | 81% | Moderately Bound |

Metabolism: How Quickly is the Compound Cleared?

The liver is the primary site of drug metabolism, where enzymes—predominantly the Cytochrome P450 (CYP450) family—chemically modify compounds to facilitate their excretion.[23] A metabolic stability assay measures the rate at which a compound is depleted when incubated with liver fractions (like microsomes) or whole cells (hepatocytes).[24] This provides an estimate of intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo.

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing liver microsomes (e.g., human, 0.5 mg/mL) and 3-propanoyl-1,3-thiazolidine-4-carboxylic acid (1 µM) in a phosphate buffer (pH 7.4).[25]

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of the critical cofactor, NADPH (1 mM).[23][25]

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[25][26] The "0-minute" sample is quenched immediately after adding the compound but before adding NADPH, representing 100% of the initial compound.

-

Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.

-

| Species | Hypothetical t½ (min) | Hypothetical CLint (µL/min/mg) | Interpretation |

| Human | > 60 | < 12 | Low Clearance (Likely stable) |

| Rat | 45 | 26 | Moderate Clearance |

| Mouse | 25 | 46 | High Clearance |

Part 2: The Whole-System View: In Vivo Pharmacokinetic Studies

While in vitro assays provide crucial mechanistic insights, in vivo studies are essential to understand how ADME processes are integrated in a living organism.[9][27] These studies measure the drug concentration over time in a biological fluid (typically plasma) after administration, yielding key PK parameters that describe its overall disposition.[11][28]

Study Design: A Causal Approach

The choice of animal model, dose, and route of administration directly impacts the quality and relevance of the data.

-

Species Selection: Rodents (e.g., Sprague-Dawley rats) are typically used for initial PK studies. The choice should be informed by the in vitro metabolism data; selecting a species that shows a similar metabolic profile to humans is ideal.[29]

-

Route of Administration:

-

Intravenous (IV) Bolus: This is the most direct route, bypassing absorption entirely. It is essential for determining fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vdss).[28]

-

Oral (PO) Gavage: This route is used to assess oral absorption and determine key parameters like Cmax, Tmax, and absolute bioavailability (F%).[11]

-

-

Dosing and Sampling: A typical study involves dosing a cohort of animals (e.g., n=3-5 per group) and collecting serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

Bioanalysis: Accurate Quantification is Non-Negotiable

The cornerstone of any PK study is the accurate measurement of the drug in a complex biological matrix like plasma.[30] Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[19][28][31]

-

Sample Preparation: Thaw plasma samples. Precipitate proteins using a cold organic solvent (e.g., acetonitrile) that contains a known concentration of a stable isotope-labeled internal standard (SIL-IS) of the analyte. The SIL-IS is critical as it co-elutes with the analyte and corrects for variability in sample processing and instrument response.

-

Chromatographic Separation: Inject the supernatant from the processed sample onto a UHPLC system. A C18 column is a common starting point for separating the analyte from endogenous matrix components. A gradient elution with mobile phases like water and acetonitrile containing 0.1% formic acid is typically used.[32][33]

-

Mass Spectrometric Detection: The column effluent is directed into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard.[19]

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.[30][34]

Key Pharmacokinetic Parameters & Interpretation

Non-compartmental analysis (NCA) of the plasma concentration-time data yields the following critical parameters.

| Parameter | Route | Hypothetical Rat Data | Interpretation |

| Clearance (CL) | IV | 15 mL/min/kg | Low clearance, consistent with in vitro stability data. |

| Volume of Distribution (Vdss) | IV | 1.5 L/kg | Moderate distribution into tissues. |

| Half-Life (t½) | IV | 4.5 hours | Reasonably long half-life, suggesting potential for less frequent dosing. |

| Cmax | PO | 1200 ng/mL | Maximum concentration achieved after oral dose. |

| Tmax | PO | 1.0 hour | Rapidly absorbed. |

| AUC(0-inf) | PO | 7500 ng*h/mL | Total drug exposure after oral dose. |

| Bioavailability (F%) | PO | 70% | Good oral bioavailability, consistent with high permeability. |

Part 3: Data Synthesis and Visualization

A successful pharmacokinetic assessment relies on integrating data from all stages to build a comprehensive profile and guide the next steps. The workflow is an iterative process of measurement, analysis, and decision-making.

Diagram: Integrated PK Profiling Workflow

This diagram illustrates the logical progression from initial characterization to a comprehensive in vivo profile, forming a self-validating system where in vitro data helps design and interpret in vivo experiments.

Caption: Workflow for Pharmacokinetic Profiling.

Diagram: The ADME Journey

This diagram visualizes the four key processes that determine the concentration-time profile of a drug in the body.

Caption: The core processes of ADME.

Conclusion

The systematic profiling of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, progressing from foundational in vitro ADME assays to a comprehensive in vivo pharmacokinetic study, is indispensable for its development as a potential therapeutic agent. The hypothetical data presented herein—high permeability, moderate plasma protein binding, low metabolic clearance, and good oral bioavailability—would construct a favorable profile, justifying its advancement. By employing the robust, self-validating protocols and integrated data analysis framework detailed in this guide, researchers can confidently characterize their drug candidates, de-risk development, and make informed, data-driven decisions on the path toward the clinic.

References

- Vertex AI Search. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.

- Vertex AI Search. Caco2 assay protocol.

- Creative Bioarray. Caco-2 Permeability Assay Protocol.

- Charles River Laboratories. In Vitro ADME Assays and Services.

- Merck Millipore. Metabolic Stability Assays.

- Symeres. In vivo pharmacokinetic experiments in preclinical drug development.

- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.

- MilliporeSigma.

- BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.

- WuXi AppTec Lab Testing Division. In Vitro ADME.

- PMC. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.

- ResearchGate.

- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.

- Domainex. Plasma Protein Binding Assay.

- Springer Nature Experiments.

- PubMed.

- protocols.io.

- protocols.io. In-vitro plasma protein binding.

- Selvita. In Vivo Pharmacokinetic (PK) Studies.

- QPS Custom-Built Research. Plasma Protein Binding.

- WuXi AppTec Lab Testing Division. Small Molecule Bioanalysis.

- PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.

- Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.

- WuXi AppTec. Plasma Protein Binding (PPB) Assays.

- Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies.

- MDPI. Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025).

- PMC.

- BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.

- FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- FDA Requirements for Preclinical Studies.

- Anapharm Bioanalytics. Small Molecule Bioanalysis.

- IntechOpen.

- PMC. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma.

- Bioanalysis Zone.

- Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.

- PPD. Preclinical Studies in Drug Development.

- PMC.

- PMC.

- Food and Drug Administration. Pharmacokinetics and Bioavailability.

- ResearchGate. (PDF) Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids.

Sources

- 1. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Applications of Thiazolidinone | IntechOpen [intechopen.com]

- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. symeres.com [symeres.com]

- 10. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selvita.com [selvita.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. criver.com [criver.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 20. protocols.io [protocols.io]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. qps.com [qps.com]

- 23. Metabolic Stability Assays [merckmillipore.com]

- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 25. beckman.com [beckman.com]

- 26. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. karger.com [karger.com]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]

- 32. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 33. bioanalysis-zone.com [bioanalysis-zone.com]

- 34. lirias.kuleuven.be [lirias.kuleuven.be]

The Binding Affinity and Molecular Recognition of 3-Propanoyl-1,3-Thiazolidine-4-Carboxylic Acid: A Technical Guide

Executive Summary

The rational design of small-molecule inhibitors often relies on the strategic deployment of bioisosteres to optimize binding affinity, metabolic stability, and target selectivity. 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid (CAS 41663-58-5), commonly known as N-propionyl-thioproline, serves as a highly specialized, conformationally restricted proline analog. By substituting the Cγ atom of the pyrrolidine ring with a sulfur atom and introducing an N-acyl (propanoyl) extension, this scaffold acts as a potent structural probe for proline-recognizing proteins.

This whitepaper dissects the mechanistic causality behind the binding affinity of N-acyl-thiazolidine-4-carboxylic acid derivatives to key target proteins, providing drug development professionals with a self-validating framework for evaluating thermodynamic and kinetic binding parameters.

Mechanistic Basis of Target Recognition

The binding affinity of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid is dictated by two critical structural features that differentiate it from native proline and flexible aliphatic chains:

-

S-Induced Ring Pucker and Entropic Pre-organization : The introduction of the bulky, electron-rich sulfur atom in the 1,3-thiazolidine ring forces the molecule into a highly specific Cγ-endo bent conformation . When binding to a target protein, this pre-organized rigidity significantly reduces the entropic penalty ( −TΔS ) typically associated with the freezing of rotatable bonds in flexible ligands.

-

N-Acyl Cis-Trans Mimicry : Proline and its analogs are unique among amino acids due to their ability to stably exist in both cis and trans peptide bond conformations. The N-propanoyl group acts as a surrogate peptide bond, allowing the molecule to exploit the active sites of prolyl isomerases and proteases that have evolved to recognize and stabilize the cis-trans transition state .

Figure 1: Mechanistic pathway of target recognition by N-acyl-thioproline derivatives.

Key Target Proteins and Binding Profiles

The N-acyl-thioproline scaffold demonstrates versatile binding capabilities across several distinct protein classes. The propanoyl group specifically probes the hydrophobic S1/S2 subpockets of these targets, while the carboxylic acid forms critical salt bridges or hydrogen bonds with active-site residues.

A. FK506-Binding Proteins (FKBPs)

FKBPs are immunophilins with intrinsic peptidyl-prolyl cis-trans isomerase (PPIase) activity. Thiazolidine-4-carboxylate derivatives dock deeply into the pipecolate/proline binding pocket of FKBP12 and FKBP52. The N-propanoyl group mimics the substrate's preceding amino acid, driving binding affinity into the nanomolar range and initiating downstream neurotrophic signaling .

B. Inflammatory and Oxidative Targets (COX-2 & Tyrosinase)

Recent in silico and in vitro evaluations have expanded the therapeutic utility of thiazolidine-4-carboxylic acids to inflammatory and oxidative targets. The scaffold exhibits strong binding affinity to Cyclooxygenase-2 (COX-2) by occupying its hydrophobic channel, and to Tyrosinase via chelation of its binuclear copper active site, effectively mitigating neuroinflammation and oxidative stress .

Quantitative Binding Data Summary

| Target Protein | Binding Pocket Characteristic | Primary Interaction Modality | Representative Affinity ( Kd / IC50 ) |

| FKBP12 / FKBP52 | Proline/Pipecolate hydrophobic pocket | N-propanoyl insertion, H-bonding via COOH | 10 nM – 1.5 µM |

| Prolyl Oligopeptidase | S1/S2 subsite | Thiazolidine ring packing, transition state mimicry | 50 nM – 5.0 µM |

| Cyclooxygenase-2 | Hydrophobic channel | Carboxylate salt bridge, N-acyl hydrophobic contacts | 2.5 µM – 15.0 µM |

| Tyrosinase | Binuclear copper active site | Carboxylate chelation, ring stacking | ΔG≈−8.4 kcal/mol |

Experimental Protocols: A Self-Validating Workflow

To accurately quantify the binding affinity of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid, researchers must avoid common pitfalls such as protein aggregation and immobilization artifacts. The following protocol establishes a self-validating system using orthogonal biophysical techniques.

Step 1: Protein Quality Control via SEC-MALS

-

Procedure : Purify the target protein (e.g., recombinant FKBP12) and immediately analyze it using Size Exclusion Chromatography coupled to Multi-Angle Light Scattering (SEC-MALS).

-

Causality : SPR is highly sensitive to avidity effects caused by protein aggregates, which artificially inflate binding affinity. SEC-MALS ensures only the monodisperse, monomeric fraction of the target protein is utilized for downstream binding assays.

Step 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

-

Procedure : Immobilize the SEC-purified target protein onto a CM5 sensor chip via standard amine coupling (pH 4.5 to 5.5). Flow 3-propanoyl-1,3-thiazolidine-4-carboxylic acid over the chip at a flow rate of 30–50 µL/min using a concentration series ranging from 0.1×Kd to 10×Kd .

-

Causality : The N-propanoyl group's interaction with the target's hydrophobic pocket dictates the residence time ( koff ). SPR isolates the kinetic on-rates and off-rates, revealing whether the binding is diffusion-limited or conformationally gated by the cis-trans isomerization of the ligand.

Step 3: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

-

Procedure : Load the target protein (10–20 µM) into the calorimeter cell. Titrate the ligand (100–200 µM) via 2 µL injections at 25°C. Integrate the heat peaks and fit to a one-site binding model.

-

Causality : ITC provides the thermodynamic signature ( ΔH and −TΔS ). Because the thiazolidine ring is pre-organized, the entropic penalty should be minimal. Furthermore, ITC yields the stoichiometry ( N ). If N=1 , it indicates partial protein denaturation or incorrect concentration assumptions, serving as a critical internal control.

Step 4: Cross-Validation

-

Procedure : Compare the Kd derived from SPR ( koff/kon ) with the Kd derived from the ITC isotherm.

-

Causality : If the kinetic Kd matches the thermodynamic Kd , the binding affinity is validated. Discrepancies indicate that the SPR immobilization chemistry may have occluded the binding pocket or altered the protein's native conformation.

Figure 2: Self-validating experimental workflow for orthogonal binding affinity quantification.

References

-

Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline Molecules (MDPI) URL:[Link]

-

FK506-Binding Protein Ligands: Structure-Based Design, Synthesis, and Neurotrophic/Neuroprotective Properties of Substituted 5,5-Dimethyl-2-(4-thiazolidine)carboxylates Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment Journal of Inflammation Research URL:[Link]

-

Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives Pharmaceuticals (MDPI) URL:[Link]

A Robust HILIC-Based HPLC Method for the Quantification of 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. Due to the analyte's polar and acidic nature, conventional reversed-phase (RP) chromatography offers insufficient retention and poor peak shape. To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and separation for such polar compounds.[1][2][3] The protocol herein describes a complete workflow, from the strategic selection of the HILIC stationary phase and mobile phase optimization to a comprehensive sample preparation procedure and a full method validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification of this and structurally similar polar analytes.

Introduction: The Analytical Challenge

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is a small molecule characterized by significant polarity and the presence of a carboxylic acid moiety. These physicochemical properties present a considerable challenge for traditional reversed-phase HPLC, the workhorse of modern analytical laboratories.[7] In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Highly polar compounds, like the target analyte, have minimal affinity for the stationary phase and are often eluted in or near the solvent front, resulting in poor resolution from matrix components and unreliable quantification.[8]

While strategies such as using highly aqueous mobile phases or ion-pairing reagents exist, they come with significant drawbacks. Highly aqueous mobile phases can induce "hydrophobic collapse" in standard C18 columns, leading to irreproducible retention times, while ion-pairing reagents are often non-volatile, contaminating the HPLC system and precluding the use of mass spectrometry (MS) detection.[7][9] Therefore, an alternative chromatographic mode is necessary.

Rationale for Method Selection: Hydrophilic Interaction Liquid Chromatography (HILIC)

To address the retention issue, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal separation mode. HILIC utilizes a polar stationary phase (e.g., silica, or phases bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[2][10]

Mechanism of HILIC: In HILIC, the high organic mobile phase facilitates the formation of a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), which is the inverse of reversed-phase chromatography.[1][11] This mechanism provides robust retention for compounds that are poorly retained in RP-HPLC.[3]

Method Development Strategy

A systematic approach is essential for developing a robust and reliable HPLC method. The workflow is designed to optimize separation efficiency, sensitivity, and throughput while ensuring the final method is suitable for its intended purpose.

Caption: Workflow for HILIC Method Development.

Detailed Experimental Protocols

Materials and Reagents

-

Analyte: 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid reference standard (>98% purity)

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Water (Type I, 18.2 MΩ·cm)

-

Buffers: Ammonium acetate (LC-MS grade), Formic acid (LC-MS grade)

-

Sample Matrix (if applicable): Human plasma, rat plasma, etc.

-

Protein Precipitation Agent: Acetonitrile

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |

| Detector | UV/Vis or Diode Array Detector (DAD) |

| Column | Zwitterionic HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 95% B to 60% B over 5 minutes, hold at 60% B for 1 min, return to 95% B and equilibrate for 4 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection Wavelength | 210 nm (or lambda max of the propanoyl chromophore) |

Causality Behind Choices:

-

Zwitterionic HILIC Column: This stationary phase offers multiple interaction mechanisms (hydrophilic partitioning and electrostatic interactions), providing excellent retention and unique selectivity for polar acidic and basic compounds.[3]

-

Acidic Mobile Phase (pH 4.5): The pH is set below the approximate pKa of the carboxylic acid group to keep it in its neutral, protonated state. This minimizes ionic interactions with the stationary phase, leading to improved peak shape and more reproducible retention.

-

Ammonium Acetate Buffer: This is a volatile buffer, making the method fully compatible with mass spectrometry if future LC-MS analysis is required.

Preparation of Standards and Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water. This stock solution should be stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the sample diluent (typically 90:10 Acetonitrile:Water) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased assessment of accuracy and precision.

Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for analyzing the analyte in biological matrices like plasma.[12][13]

-

Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Precipitate: Add 300 µL of ice-cold acetonitrile containing an internal standard (if used). The 3:1 ratio of organic solvent to sample is effective for protein removal.[14]

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean HPLC vial.

-

Inject: Inject 5 µL of the supernatant into the HPLC system.

Method Validation Protocol (ICH Q2(R1))

Method validation is crucial to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following parameters must be assessed according to ICH Q2(R1) guidelines.[4][5][15]

Caption: Key Parameters for Method Validation.

Specificity

-

Purpose: To demonstrate that the signal measured is unequivocally from the target analyte, free from interference from matrix components, impurities, or degradation products.

-

Protocol:

-

Analyze a blank matrix sample (placebo or drug-free plasma).

-

Analyze a sample of the analyte standard.

-

Analyze a matrix sample spiked with the analyte.

-

-

Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank matrix chromatogram.

Linearity & Range

-

Purpose: To establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Protocol:

-

Prepare a calibration curve with at least five concentration levels.

-

Inject each level in triplicate.

-

Plot the average peak area against the concentration and perform a linear regression analysis.

-

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The range is the interval between the upper and lower concentrations of the calibration curve.[4]

| Parameter | Example Result | Acceptance Criteria |

| Range (µg/mL) | 1 - 100 | Defined by user needs |

| Regression Equation | y = 15890x + 450 | - |

| Correlation (r²) | 0.9992 | ≥ 0.995 |

Accuracy

-

Purpose: To measure the closeness of the experimental value to the true value.

-

Protocol:

-

Analyze QC samples at three concentration levels (low, medium, high) against a freshly prepared calibration curve.

-

Perform the analysis on at least five replicates at each level.

-

-

Acceptance Criteria: The mean recovery should be within 80% to 120% of the nominal value for assays.[4]

| QC Level | Nominal (µg/mL) | Mean Measured (µg/mL) | Recovery (%) |

| Low | 2.5 | 2.45 | 98.0% |

| Medium | 40.0 | 40.8 | 102.0% |

| High | 80.0 | 79.2 | 99.0% |

Precision (Repeatability & Intermediate Precision)

-

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Protocol:

-

Repeatability (Intra-day): Analyze six replicates of the medium QC sample on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2% for drug substance assays.

| Precision Type | RSD (%) | Acceptance Criteria |

| Repeatability | 0.85% | ≤ 2% |

| Intermediate | 1.35% | ≤ 2% |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

-

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

-

Protocol (based on Signal-to-Noise):

-

Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

-

Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

-

-

Acceptance Criteria: LOQ precision (RSD) should be ≤ 10%.

Robustness

-

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol:

-

Slightly vary parameters such as column temperature (± 2°C), mobile phase pH (± 0.2 units), and the initial percentage of acetonitrile (± 2%).

-

Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor.

-

-

Acceptance Criteria: System suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Conclusion

The described HILIC-based HPLC method provides a selective, robust, and reliable solution for the quantification of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. By overcoming the retention challenges inherent in reversed-phase chromatography, this method ensures accurate and precise results suitable for pharmaceutical research and quality control environments. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, confirms that the method is fit for its intended purpose.

References

-

Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

-

Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

-

Dr. Maisch GmbH. (n.d.). HILIC. [Link]

-

Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

-

Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. [Link]

-

Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]

-

Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

-

Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

-

ACS Publications. (1983). High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. Journal of Agricultural and Food Chemistry. [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

-

ResearchGate. (2022). Sample preparation for liquid chromatography. [Link]

-

U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]

-

Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. [Link]

-

LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

-

Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

-

Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

-

Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

Sources

- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HILIC â Dr. Maisch [dr-maisch.com]

- 3. agilent.com [agilent.com]

- 4. scribd.com [scribd.com]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. researchgate.net [researchgate.net]

- 7. welch-us.com [welch-us.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. hplc.eu [hplc.eu]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. waters.com [waters.com]

- 12. organomation.com [organomation.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Notes & Protocols: Leveraging 3-Propanoyl-1,3-thiazolidine-4-carboxylic Acid for Advanced Peptide Synthesis

Introduction: A Modern Solution for a Classic Challenge

The synthesis of peptides, particularly those containing cysteine residues, is a cornerstone of chemical biology and drug development. The unique reactivity of the cysteine thiol group, while essential for forming native disulfide bonds and for bioconjugation, presents a significant hurdle during solid-phase peptide synthesis (SPPS). Unprotected thiols can lead to a host of unwanted side reactions, compromising the yield and purity of the final product.[1]

To circumvent these issues, chemists have traditionally relied on a variety of thiol protecting groups. However, the true innovation lies not just in protection, but in harnessing the unique chemistry of the cysteine precursor itself to facilitate challenging peptide bond formations. This is where 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and related N-acyl thiazolidine derivatives emerge as powerful tools. This guide provides an in-depth exploration of this precursor, detailing its underlying mechanism, applications, and step-by-step protocols for its successful implementation in your research.

The thiazolidine ring serves as a masked form of cysteine.[2][3] This strategy is particularly valuable in complex syntheses, such as those requiring sequential ligations, where the N-terminal cysteine of an intermediate peptide segment must be temporarily protected to prevent undesired intramolecular cyclization or polymerization.[3] The thiazolidine can be deprotected under specific, mild conditions to reveal the N-terminal cysteine at the desired stage of the synthesis, enabling the subsequent ligation step.[2][4]

The Core Mechanism: The Intramolecular N→S Acyl Shift

The utility of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and its analogs is rooted in the principle of the intramolecular N→S acyl shift. This reversible reaction is fundamental to many modern peptide ligation strategies.[5][6]

Under neutral or basic conditions, the amide bond (N-acyl) is thermodynamically favored. However, under acidic conditions, the equilibrium shifts, promoting the migration of the acyl group from the nitrogen to the sulfur atom, forming a thioester.[5] This thioester is a key reactive intermediate in Native Chemical Ligation (NCL), a powerful method for joining two unprotected peptide fragments.[4][5][7] The N-terminal cysteine of one peptide attacks the C-terminal thioester of another, leading to the formation of a native peptide bond at the ligation site.[7]

The thiazolidine precursor leverages this principle by acting as a stable, protected cysteine equivalent that can be unmasked to participate in NCL or other ligation chemistries. The formation of the thioester via the N→S acyl shift is a critical step that enables the subsequent peptide bond formation.[5][6]

Figure 1. The reversible N→S acyl shift mechanism.

Applications in Peptide Synthesis

The primary application of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid is as a protected cysteine precursor for use in multi-step convergent peptide syntheses. Its key advantages include:

-

Orthogonal Protection: The thiazolidine ring is stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine and TFA cleavage cocktails (provided strong thiol scavengers are avoided). It can be selectively deprotected at the N-terminus to reveal a cysteine residue without affecting other protecting groups.[2]

-

Facilitating Native Chemical Ligation (NCL): It is an excellent choice for preparing the N-terminal peptide segment in a sequential NCL strategy.[3] After the first ligation, the thiazolidine is opened to generate the N-terminal cysteine required for the next ligation.[4]

-

Improving Solubility: The thiazolidine moiety can sometimes improve the solubility of difficult peptide sequences during synthesis and purification.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Thz-OH into a Peptide Sequence via SPPS

This protocol describes the manual incorporation of Fmoc-L-thiazolidine-4-carboxylic acid (Fmoc-Thz-OH), a common derivative, into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-Thz-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a 15-minute incubation.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-Thz-OH (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection & Cleavage: Once the sequence is complete, perform a final Fmoc deprotection (Step 2). For cleavage, treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

-

Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Figure 2. SPPS workflow for incorporating Fmoc-Thz-OH.

Protocol 2: Deprotection of N-Terminal Thiazolidine to Cysteine

This protocol describes the conversion of the N-terminal thiazolidine ring to a cysteine residue, making the peptide ready for ligation.

Materials:

-

Lyophilized Thz-peptide

-

Ligation Buffer (e.g., 6 M Guanidine HCl, 0.2 M Phosphate, pH 7.0)

-

Methoxyamine hydrochloride (MeONH₂·HCl)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

RP-HPLC for purification

Procedure:

-

Peptide Dissolution: Dissolve the purified Thz-peptide in the ligation buffer.

-

Thiazolidine Ring Opening: Add methoxyamine hydrochloride to a final concentration of 0.2-0.5 M.[2] The methoxyamine reacts with the aldehyde/ketone equivalent released upon ring opening, driving the equilibrium towards the deprotected cysteine.[4]

-

Reduction (Optional but Recommended): Add TCEP to a final concentration of 20-50 mM to ensure the newly formed cysteine thiol remains in its reduced state.

-

Incubation: Incubate the reaction mixture at 37°C for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Once the conversion is complete, purify the N-Cys peptide by RP-HPLC. Lyophilize the pure fractions immediately.

Quantitative Data Summary

The efficiency of these reactions can vary based on the specific peptide sequence and reaction conditions. The following table provides representative data compiled from literature sources.

| Parameter | Protocol 1: Coupling | Protocol 2: Deprotection | Reference |

| Reagents | Fmoc-Thz-OH, HBTU/DIEA | MeONH₂·HCl | [3],[8] |

| Typical Reaction Time | 2-4 hours | 4-12 hours | [8],[9] |

| Typical Yield | >95% (per step) | 60-95% | [3] |

| Monitoring Technique | Kaiser Test, LC-MS | LC-MS | [8] |

Note: Yields are highly sequence-dependent. Steric hindrance around the ligation site can reduce yields.

Troubleshooting and Expert Insights

-

Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of Fmoc-Thz-OH, do not extend the coupling time indefinitely. Instead, cap the unreacted amines with acetic anhydride and proceed. The desired peptide can be separated from the truncated sequence during purification.

-

Slow Thiazolidine Deprotection: If the ring-opening reaction is sluggish, the pH of the reaction buffer may be slightly too high. Adjusting the pH to ~6.5 can sometimes accelerate the reaction. Additionally, increasing the concentration of methoxyamine or the reaction temperature (up to 45°C) can be beneficial.

-

Side Reactions during Cleavage: While the thiazolidine ring is generally stable to TFA, prolonged cleavage times or the use of certain scavenger cocktails can lead to partial ring opening. It is crucial to use optimized cleavage conditions, typically 2-3 hours at room temperature.

-

Racemization: The incorporation of cysteine and its derivatives can sometimes be prone to racemization. Using activation methods known to suppress racemization, such as employing HOBt or OxymaPure as additives, is recommended.[10]

Conclusion

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid and its N-protected analogs are sophisticated yet practical tools for modern peptide synthesis. By serving as a stable, masked precursor for N-terminal cysteine, they enable complex, multi-step synthetic strategies like sequential native chemical ligation. Understanding the underlying N→S acyl shift mechanism is key to appreciating their function and troubleshooting potential issues. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently incorporate this valuable building block into their synthetic workflows, paving the way for the creation of novel and complex peptide-based therapeutics and research tools.

References

-

Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2011). Synthesis of Thiazolidine Thioester Peptides and Acceleration of Native Chemical Ligation. Organic Letters, 13(7), 1754–1757. [Link]

-

Kawakami, T. (2014). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. In Peptide and Protein-Based Nanomaterials (pp. 1-13). Springer, Berlin, Heidelberg. [Link]

-

Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3466-3470. [Link]

-

Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

-

Otvos, S. B., O'Brien-Simpson, N. M., Kavianinia, I., Lee, T. H., & Separovic, F. (2018). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Amino Acids, 50(1), 1-11. [Link]

-

Hojo, H., Onuma, Y., Akimoto, Y., Nakahara, Y., & Nakahara, Y. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 55(59), 8595-8598. [Link]

-

Wikipedia. (2023). Native chemical ligation. In Wikipedia. [Link]

-

Albericio, F., & Kruger, H. G. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(47), 8753–8757. [Link]

-

Hojo, H., Onuma, Y., Akimoto, Y., Nakahara, Y., & Nakahara, Y. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. The Royal Society of Chemistry. [Link]

-

Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2011). Synthesis of thiazolidine thioester peptides and acceleration of native chemical ligation. Supporting Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]

- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assay Protocols for 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid: A Guide for Researchers

This comprehensive guide provides detailed application notes and in vitro assay protocols for characterizing the biological activity of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. We will delve into the mechanistic rationale behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Introduction: The Scientific Context of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid belongs to the family of thiazolidine derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Thiazolidine-4-carboxylic acid itself is a derivative of L-cysteine and has been explored as a prodrug of L-cysteine to protect against drug-induced toxicities. The introduction of a 3-propanoyl group modifies the chemical properties of the parent molecule, potentially influencing its cell permeability, stability, and biological activity.

The core structure, a thiazolidine ring, is a key pharmacophore in various bioactive molecules with demonstrated antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][4] Given that oxidative stress is a key pathological feature in numerous diseases, the initial in vitro evaluation of a novel thiazolidine derivative like 3-propanoyl-1,3-thiazolidine-4-carboxylic acid should focus on its antioxidant potential.[5]

This guide will provide protocols for a tiered approach to in vitro testing, starting with chemical-based assays to assess direct radical scavenging activity and progressing to cell-based assays to evaluate its effects in a more biologically relevant context.

Part 1: Chemical-Based Antioxidant Assays

These assays are rapid and cost-effective methods to determine the intrinsic ability of a compound to neutralize free radicals.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is one of the most common and straightforward methods for determining antioxidant capacity.[6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[6]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[6]

-

Test Compound Stock Solution: Prepare a stock solution of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

-

Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in methanol at the same concentrations as the test compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and positive control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol to 100 µL of each concentration of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at 517 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

Where:

-

A_blank = Absorbance of the DPPH solution with methanol

-

A_sample = Absorbance of the DPPH solution with the test compound

-

A_neg_control = Absorbance of the test compound with methanol

-

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[8]

-

Data Presentation:

| Compound | IC50 (µg/mL) |

| 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid | TBD |

| Ascorbic Acid (Positive Control) | TBD |

TBD: To be determined experimentally.

Experimental Workflow for DPPH Assay:

Caption: Workflow for DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.

-

Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Positive Control: Prepare as described in the DPPH assay protocol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and positive control.

-

Incubate the plate at room temperature for 6 minutes.[8]

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the following formula:

Where:

-

A_control = Absorbance of the diluted ABTS•+ solution with methanol

-

A_sample = Absorbance of the diluted ABTS•+ solution with the test compound

-

-

Determine the IC50 value as described for the DPPH assay.

-

Part 2: Cell-Based In Vitro Assays

Cell-based assays provide a more biologically relevant system to evaluate the antioxidant effects of a compound, taking into account factors like cell permeability and metabolism.[6][9]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).[9] The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, esterases cleave the diacetate group, trapping the probe as dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][9] The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence signal.

Experimental Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2, a human liver cancer cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and allow them to attach overnight.

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid and a positive control (e.g., quercetin) for 1 hour.

-

Add 25 µM DCFH-DA to each well and incubate for 1 hour.

-

Induce oxidative stress by adding a ROS generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) at a final concentration of 600 µM.[6]

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.[6]

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

Calculate the percentage of inhibition of ROS formation using the following formula:

Where:

-

AUC_control = Area under the curve for cells treated with the ROS generator only

-

AUC_sample = Area under the curve for cells treated with the test compound and the ROS generator

-

-

Determine the CAA value, which is the concentration of the compound that produces a 50% inhibition of ROS formation (IC50).

-

Signaling Pathway: ROS Generation and Quenching

Caption: Cellular mechanism of the CAA assay.

Measurement of Intracellular Glutathione (GSH) Levels

Principle: Glutathione is a major intracellular antioxidant that plays a crucial role in detoxifying ROS. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is an important indicator of cellular oxidative stress.[6] Thiol-reactive probes, such as monochlorobimane (MCB) or commercial kits, can be used to quantify intracellular GSH levels.

Experimental Protocol (using a commercial kit):

-

Cell Culture and Treatment:

-

Seed and culture cells as described in the CAA assay.

-

Treat the cells with various concentrations of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid for a predetermined time (e.g., 24 hours). Include a positive control that is known to modulate GSH levels (e.g., N-acetylcysteine).[10]

-

-

Assay Procedure:

-

Follow the manufacturer's protocol for the specific GSH/GSSG assay kit being used. This typically involves:

-

Lysing the cells to release intracellular components.

-

For GSSG measurement, a step to block free GSH is included.

-

Addition of a reagent that reacts with GSH to produce a fluorescent or colorimetric signal.

-

Incubation for a specified time.

-

Measurement of the signal using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the provided GSH and GSSG standards.

-

Calculate the concentrations of GSH and GSSG in the cell lysates.

-

Determine the GSH/GSSG ratio for each treatment condition.

-

Normalize the results to the protein concentration of the cell lysates.

-

Part 3: Advanced In Vitro Assays for Mechanistic Insights

Should the initial screening assays indicate significant antioxidant activity, further investigation into the mechanism of action is warranted.

Nrf2/ARE Pathway Activation Assay

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxification genes through the antioxidant response element (ARE).[11] Activation of the Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. Reporter gene assays can be used to assess the ability of a compound to activate this pathway.

Experimental Protocol (using a reporter cell line):

-

Cell Culture:

-

Use a stable cell line containing an ARE-driven reporter gene (e.g., luciferase or β-lactamase).[11]

-

Culture the cells as previously described.

-

-

Assay Procedure:

-

Seed the reporter cells into a 96-well plate.

-

Treat the cells with various concentrations of 3-propanoyl-1,3-thiazolidine-4-carboxylic acid for an appropriate time (e.g., 16-24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., luminescence for luciferase, fluorescence for β-lactamase).

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).

-

Express the results as fold induction of reporter activity relative to the vehicle-treated control.

-

Conclusion